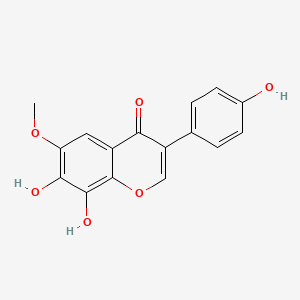

7,8,4'-Trihydroxy-6-methoxyisoflavone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H12O6 |

|---|---|

Molecular Weight |

300.26 g/mol |

IUPAC Name |

7,8-dihydroxy-3-(4-hydroxyphenyl)-6-methoxychromen-4-one |

InChI |

InChI=1S/C16H12O6/c1-21-12-6-10-13(18)11(8-2-4-9(17)5-3-8)7-22-16(10)15(20)14(12)19/h2-7,17,19-20H,1H3 |

InChI Key |

PONYLIYJEDIVMA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)O)O |

Synonyms |

8-hydroxyglycitein |

Origin of Product |

United States |

Chemical Synthesis of 7,8,4 Trihydroxy 6 Methoxyisoflavone and Its Analogues

De Novo Synthetic Routes for Isoflavone (B191592) Skeletons

The de novo synthesis of isoflavones, which are built upon a C6-C3-C6 skeleton, is a cornerstone of flavonoid chemistry. researchgate.net These routes allow for the systematic construction of the molecule, providing flexibility in introducing a wide array of substituents onto the aromatic rings.

The central feature of an isoflavone is its benzopyranone (chromone) ring system, where the B-ring is attached at the C3 position. Several classical and modern synthetic strategies have been developed to construct this core.

One of the most common approaches begins with a deoxybenzoin (B349326) intermediate. For example, the synthesis of 4',7,8-trihydroxyisoflavone can be achieved by reacting 2,3,4-trihydroxyphenyl with 4-hydroxyphenylacetonitrile, followed by hydrolysis to form the deoxybenzoin. This intermediate is then cyclized using reagents like N,N-dimethylformamide (DMF) and methanesulfonyl chloride (MsCl) to yield the final isoflavone skeleton. google.com

Another widely used method involves the oxidative rearrangement of a chalcone (B49325) or a flavanone (B1672756) intermediate. researchgate.netoup.com For instance, chalcones can be rearranged to isoflavones using reagents like thallium(III) nitrate (B79036) (TTN). oup.comgoogle.com Similarly, flavanones can be converted to isoflavones through an oxidative process employing phenyliodonium (B1259483) diacetate or thallium(III) acetate (B1210297) with perchloric acid. researchgate.netmdpi.com

Modern cross-coupling reactions have also been adapted for isoflavone synthesis. The Suzuki-Miyaura coupling reaction, for example, provides a powerful method for constructing the isoflavone core by coupling a 3-iodochromone with an appropriate phenylboronic acid. nih.govnih.govnih.gov This approach is noted for its reliability and applicability to the synthesis of a variety of isoflavone derivatives. nih.gov

The direction of ring closure during cyclization is a critical factor, especially when dealing with unsymmetrically substituted phenols. In the synthesis of an isomer, 4',5,7-trihydroxy-8-methoxyisoflavone, it was noted that different synthetic processes, such as the methoxalylation and ethoxalylation processes, could potentially lead to different isomers depending on the cyclization pattern of the ketone intermediate.

The specific pattern of hydroxylation and methoxylation on the isoflavone skeleton is crucial for its identity and biological activity. These substituents are typically introduced either by using appropriately substituted starting materials or by modifying the isoflavone core in later synthetic steps.

In many synthetic routes, the substitution pattern of the final isoflavone is determined by the precursors. For the synthesis of 6- and 8-methoxylated 5,7-dihydroxyisoflavones, for example, a key starting material is phloroacetophenone. The synthesis of 4',5,7-trihydroxy-8-methoxyisoflavone utilizes a 2,4,6-trihydroxy-3-methoxyphenyl 4-hydroxybenzyl ketone intermediate, where the methoxy (B1213986) group is already in place before the formation of the benzopyranone ring.

Functional groups can also be introduced onto the pre-formed isoflavone skeleton. For example, formylation at the C6 position can be achieved using a modified Duff reaction on a 7-hydroxychromone derivative. researchgate.net Nitration followed by reduction is another strategy to introduce an amino group, which can be a precursor for other functionalities. A method for synthesizing 6-amino-7-hydroxyflavone involves the nitration of 7-hydroxyflavone (B191518), followed by reduction with sodium dithionite. These methods highlight the chemical strategies available to install functional groups at specific positions on the A-ring, which are applicable to the synthesis of complex isoflavones like the target compound.

Targeted Synthesis of Polyhydroxy and Methoxyisoflavone Derivatives

Targeted synthesis focuses on the specific modification of existing isoflavone molecules to produce derivatives with desired substitution patterns. This includes selective addition or removal of hydroxyl and methyl groups and the interconversion of isomers.

Selective functionalization of the isoflavone core is a significant chemical challenge due to the multiple reactive sites on the phenolic rings.

Hydroxylation: During lengthy fermentation processes, oxidative metabolism can introduce hydroxyl groups at the 6- and 8-positions of the A-ring of isoflavones. In chemical synthesis, direct hydroxylation can be challenging. However, biosynthesis pathways often employ specific enzymes for this purpose. For example, cytochrome P450-dependent hydroxylases are known to modify basic flavonoid skeletons. Specifically, the enzyme CYP71D9 has been identified to mediate 6-hydroxylation at the flavanone stage, which is then converted into the corresponding 6-hydroxyisoflavone.

Demethylation: The cleavage of a methoxy group to yield a hydroxyl group is a common final step in the synthesis of polyhydroxyisoflavones. A patent describing the synthesis of 4',7,8-trihydroxyisoflavone details a demethylation step where 7-hydroxy-4',8-dimethoxyisoflavone is treated with aluminum chloride and dimethyl sulfide (B99878) to selectively cleave the methoxy group at the 4'-position. google.com Another method involves refluxing a dimethoxy derivative with aqueous hydrobromic acid to achieve demethylation. These methods are crucial for unmasking protected hydroxyl groups to yield the final polyhydroxylated product.

A key strategy for synthesizing complex polyhydroxy isoflavones involves a sequence of protection, functionalization, and deprotection steps. For instance, the synthesis of 4',6,7,8-tetrahydroxyisoflavone starts with formononetin (B1673546) (7-hydroxy-4'-methoxyisoflavone). The A-ring is first functionalized via bromination at the 6 and 8 positions. Subsequent reactions, including demethylation, are then performed to yield the final tetrahydroxy product. google.com

The interconversion of isoflavone isomers can refer to the rearrangement of the basic skeleton or the conversion between different forms, such as aglycones and their corresponding glycosides.

Skeletal rearrangement is a fundamental strategy in isoflavone synthesis. As mentioned, flavanones can be converted into isoflavones through an oxidative rearrangement. researchgate.netmdpi.com This process involves the migration of the B-ring from the C2 to the C3 position, thus converting the flavanone skeleton into the isoflavone skeleton.

A more common type of conversion in the context of natural products is the transformation between glycosides (where sugar molecules are attached) and aglycones (the non-sugar part). In soybeans, isoflavones primarily exist as glycosides. These can be converted to their more bioavailable aglycone forms, such as daidzein (B1669772) and genistein (B1671435), through enzymatic hydrolysis using β-glucosidases from microbial or plant sources. For example, enzymes from Aspergillus niger have been shown to effectively convert isoflavone glucosides to their aglycone counterparts. Chemical methods using acidic protease can also achieve this conversion. Conversely, glycosylation can be used to improve the water solubility of isoflavones.

Biotransformation and Chemoenzymatic Synthesis of Hydroxylated Isoflavones

Biotransformation utilizes biological systems, such as whole microorganisms or purified enzymes, to perform specific chemical modifications on a substrate. This approach offers high selectivity and is often more environmentally friendly than traditional chemical methods.

The gut microbiota plays a significant role in the metabolism of dietary isoflavones, converting them into various metabolites. This natural process has inspired the use of microorganisms in controlled settings to produce valuable isoflavone derivatives. For example, the biotransformation of the isoflavone daidzein by entomopathogenic filamentous fungi like Isaria fumosorosea can result in hydroxylated and O-methylated products.

The oxidative metabolism of isoflavones like daidzein and genistein by human liver microsomes has been shown to produce various monohydroxylated and dihydroxylated metabolites. This metabolic activation, mediated by cytochrome P450 enzymes, underscores the potential of using these enzymes as biocatalysts for the targeted hydroxylation of isoflavones. Engineered yeast, such as Saccharomyces cerevisiae, has also been developed for the de novo synthesis of isoflavonoids, showcasing the potential of synthetic biology to produce these complex molecules from simple carbon sources.

Microbial Transformation Systems for Isoflavonoid (B1168493) Modification

Microbial biotransformation has emerged as a key strategy for producing structurally diverse and modified isoflavonoids, which are often difficult to obtain through conventional chemical synthesis. Various microorganisms, particularly fungi and bacteria, possess enzymatic machinery capable of performing specific reactions such as hydroxylation, O-demethylation, and glycosylation on the isoflavone skeleton.

Fungi, especially from the genus Aspergillus, are well-documented for their ability to hydroxylate isoflavones. For instance, Aspergillus oryzae has been identified as an effective producer of 7,8,4'-trihydroxyisoflavone, also known as 8-hydroxydaidzein. nih.gov This biotransformation is significant as it introduces a hydroxyl group at the C-8 position of the A-ring of daidzein. Research has shown that the production of 8-hydroxydaidzein can be optimized by controlling culture conditions such as pH, aeration, and substrate concentration. researchgate.net One study selected Aspergillus oryzae KACC 40247 from a screening of 60 fungal strains for its superior ability to produce 8-hydroxydaidzein from soybean extract. nih.gov By optimizing fermentation conditions (30 °C, pH 6, and 300 rpm), a production of 62 mg/L was achieved. nih.gov The productivity was further enhanced by feeding the culture with precursors like daidzin (B1669773) or daidzein, reaching a maximum production of 160 mg/L. nih.gov The process involves a two-step reaction where the isoflavone glycoside (daidzin) is first hydrolyzed to its aglycone (daidzein) by a β-glucosidase, followed by enzymatic hydroxylation to yield 8-hydroxydaidzein. researchgate.net

Bacteria from the genus Streptomyces are also potent biocatalysts for isoflavone modification. uni.lu These Gram-positive bacteria are renowned for producing a vast array of secondary metabolites and possess diverse enzymatic systems, including cytochrome P450 monooxygenases. uni.luoup.com Strains of Streptomyces isolated from various ecological niches have demonstrated the ability to hydroxylate isoflavones at different positions. For example, some Streptomyces species have been shown to hydroxylate daidzein at the 3'-position of the B-ring, yielding 3',4',7-trihydroxyisoflavone. uni.lu The biotransformation capabilities of these microorganisms provide a valuable platform for generating novel isoflavonoid derivatives.

| Microorganism | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| Aspergillus oryzae KACC 40247 | Daidzein / Daidzin (from soybean extract) | 7,8,4'-Trihydroxyisoflavone (8-Hydroxydaidzein) | Optimal conditions (30 °C, pH 6, 300 rpm) yielded 62 mg/L. Precursor feeding increased production to 160 mg/L. | nih.gov |

| Aspergillus oryzae | Daidzein | 8-Hydroxydaidzein | High biotransformation efficiency (77.8%) achieved with pure daidzein as substrate. Optimal pH was 6.0. | researchgate.net |

| Streptomyces sp. G-18 | Daidzein (4',7-dihydroxyisoflavone) | 3',4',7-Trihydroxyisoflavone | Catalyzed hydroxylation at the 3'-position of the B-ring. | uni.lu |

Enzymatic Approaches for Regiospecific Hydroxylation

The regiospecific hydroxylation of isoflavonoids is a chemically challenging transformation that can be efficiently achieved using isolated enzymes. Cytochrome P450 monooxygenases (CYPs or P450s) are particularly noteworthy for their ability to catalyze the insertion of an oxygen atom from molecular oxygen into a non-activated C-H bond with high specificity. oup.com

P450s are heme-thiolate proteins that play a crucial role in the metabolism of a wide range of compounds in both prokaryotes and eukaryotes. oup.com In the context of isoflavonoid modification, P450 enzymes are responsible for the specific hydroxylations observed in microbial transformation systems. For instance, the hydroxylation of daidzein to 8-hydroxydaidzein in Aspergillus species is an enzyme-mediated process. researchgate.net

Research into bacterial P450s, such as those from Streptomyces species, has identified enzymes capable of hydroxylating isoflavones. The enzyme CYP105D7 from Streptomyces avermitilis was expressed in E. coli and shown to hydroxylate daidzein. oup.com These enzymatic systems typically require redox partners to transfer electrons from a cofactor like NADPH. oup.com

In plants, P450 enzymes are integral to the biosynthesis of complex flavonoids. Mining of the Medicago truncatula genome has led to the identification of several CYP81E subfamily members that catalyze the regiospecific hydroxylation of isoflavones at the 2' or 3' positions of the B-ring. This demonstrates the existence of a diverse enzymatic toolkit for isoflavone functionalization in nature.

| Enzyme (Source) | Enzyme Class | Substrate | Product | Key Characteristics | Reference |

|---|---|---|---|---|---|

| CYP105D7 (Streptomyces avermitilis) | Cytochrome P450 Monooxygenase | Daidzein | Hydroxylated Daidzein | Expressed in an engineered E. coli whole-cell system with redox partners. | oup.com |

| Isoflavone 2'-hydroxylase (CYP81E family) (Medicago truncatula) | Cytochrome P450 Monooxygenase | Isoflavones (e.g., Daidzein, Genistein) | 2'-Hydroxyisoflavones | Functionally characterized by expression in yeast; localized to the endoplasmic reticulum. | nih.gov |

| Flavone (B191248) 8-hydroxylase (CYP82D2) (Scutellaria baicalensis) | Cytochrome P450 Monooxygenase | Flavones | 8-Hydroxyflavones | Demonstrates the potential for 8-position hydroxylation within the flavonoid class. |

Structure Activity Relationship Sar Studies of Isoflavonoids Including 7,8,4 Trihydroxy 6 Methoxyisoflavone Scaffolds

Influence of Hydroxylation Patterns on Biological Activities

Hydroxylation patterns on the isoflavonoid (B1168493) skeleton are a critical determinant of their biological effects. The number and position of hydroxyl (-OH) groups can modulate activities ranging from antioxidant capacity to enzyme inhibition and receptor binding.

The hydroxylation at specific positions on the A and B rings of the isoflavone (B191592) structure plays a pivotal role in their biological functions.

C-5 and C-7 Hydroxyl Groups: The presence of hydroxyl groups at the C-5 and C-7 positions of the A-ring is a common feature among many biologically active flavonoids and isoflavonoids. nih.gov For instance, the isoflavone genistein (B1671435), which possesses a 5-hydroxyl group, exhibits stronger antioxidant activity compared to daidzein (B1669772), which lacks this feature. oup.comresearchgate.net This suggests that the C-5 hydroxyl group is important for the antioxidant potential of these compounds. oup.comresearchgate.net

C-8 Hydroxyl Group: The introduction of a hydroxyl group at the C-8 position can also influence bioactivity. For example, 7,8,4'-trihydroxyisoflavone, a metabolite of daidzein, has demonstrated neuroprotective effects. nih.gov

C-4' Hydroxyl Group: The hydroxyl group at the C-4' position on the B-ring is considered crucial for the antioxidant properties of many flavonoids. mdpi.com Its presence is a key feature for radical scavenging activity.

The following table summarizes the influence of hydroxylation at these key positions on the biological activities of select isoflavonoids.

| Compound | C-5 OH | C-7 OH | C-8 OH | C-4' OH | Notable Biological Activity |

| Daidzein | No | Yes | No | Yes | Estrogenic, Antioxidant |

| Genistein | Yes | Yes | No | Yes | Stronger antioxidant than daidzein |

| 7,8,4'-Trihydroxyisoflavone | No | Yes | Yes | Yes | Neuroprotective |

The presence of an ortho-dihydroxy (catechol) group, particularly on the B-ring, is a significant structural feature that enhances the antioxidant activity of flavonoids. researchgate.netresearchgate.net This configuration is highly effective at scavenging free radicals due to the stability of the resulting phenoxy radical through hydrogen bonding and electron delocalization. researchgate.net

Studies on trihydroxyflavones have indicated that the ortho-dihydroxy group in the B-ring is a crucial fragment for both antioxidant and anti-proliferative activities. nih.govmdpi.com For instance, compounds with a 3',4'-dihydroxy pattern often exhibit potent antioxidant effects. mdpi.com

Effects of Methoxylation on Bioactivity and Metabolic Stability

Methoxylation, the addition of a methoxy (B1213986) (-OCH3) group, can significantly alter the physicochemical properties of isoflavonoids, thereby affecting their bioactivity and metabolic fate.

The presence of a methoxy group at the C-6 position can influence the metabolic stability of the isoflavonoid. For example, in glycitein (B1671905), the proximity of the 6-methoxy group to the 7-hydroxyl group appears to block demethylation, making it metabolically stable and not a precursor to equol (B1671563). mdpi.com

The methylation of hydroxyl groups generally leads to derivatives with increased metabolic stability. mdpi.com This is because the free hydroxyl groups are common sites for conjugation with glucuronic acid and sulfate (B86663), which facilitates their excretion. mdpi.com By masking these hydroxyl groups, methoxylation can prevent this conjugation, leading to improved bioavailability. mdpi.com

Research has shown that methylated flavones exhibit increased membrane transport properties and, consequently, enhanced biological effects. mdpi.com Furthermore, methoxylation can increase the half-life of flavonoids in environmental settings like soil. nih.gov However, it's important to note that in some cases, the free hydroxyl groups are essential for certain biological activities, such as antioxidant capacity. mdpi.com

The following table provides a comparative overview of the general effects of hydroxylation versus methoxylation on isoflavonoid properties.

| Feature | Hydroxylated Analogues | Methoxylated Analogues |

| Water Solubility | Generally higher | Generally lower |

| Antioxidant Activity | Often higher, especially with ortho-dihydroxy groups | Can be lower due to masking of reactive hydroxyls |

| Metabolic Stability | More susceptible to conjugation and rapid excretion | More stable, less prone to conjugation |

| Bioavailability | Can be lower due to rapid metabolism | Often higher due to increased stability and membrane permeability |

Structural Features Affecting Target Affinity and Cellular Permeability

The ability of an isoflavonoid to exert a biological effect is dependent on its ability to reach and interact with its molecular target. This is influenced by its cellular permeability and target affinity, both of which are dictated by its structural features.

The intestinal absorption of flavonoids, a key aspect of their bioavailability, is influenced by their molecular structure. nih.gov Generally, the order of permeability across Caco-2 cell monolayers, a model of the intestinal barrier, is flavanones ≥ isoflavones > flavones ≥ chalcones > flavonols. nih.gov This suggests that the structural class of the flavonoid plays a role in its ability to cross biological membranes.

Molecular properties such as lipophilicity, molecular size, and the presence of hydrogen bond donors and acceptors are critical for both cellular permeability and target binding. For instance, more hydrophobic flavonoids have been shown to have a greater tendency to increase membrane permeability. nih.gov The methylation of hydroxyl groups, which increases lipophilicity, can lead to improved transport through biological membranes. mdpi.com

The specific arrangement of hydroxyl and methoxy groups can also create specific interactions with target proteins, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions, thereby influencing the compound's affinity and potency.

Importance of Specific Substituents for Enzyme Inhibition

The inhibitory potential of isoflavonoids against various enzymes is highly dependent on the substitution pattern on their A and B rings. The presence of hydroxyl (-OH) and methoxy (-OCH3) groups, in particular, plays a pivotal role in modulating these interactions.

The hydroxylation pattern is a key determinant of enzyme inhibitory activity. For instance, studies on tyrosinase inhibition have highlighted the significance of the dihydroxy arrangement on the B-ring. Isoflavones such as 7,3',4'-trihydroxyisoflavone have been identified as potent inhibitors of this enzyme. researchgate.net The presence of an ortho-dihydroxy group (catechol group) is often associated with enhanced biological activity, including enzyme inhibition. nih.gov For 7,8,4'-Trihydroxy-6-methoxyisoflavone, the 7,8-dihydroxy arrangement on the A-ring and the 4'-hydroxy group on the B-ring are critical features. The 7,8-dihydroxy configuration, in particular, is a recognized pharmacophore that can contribute to the molecule's binding affinity to various enzymes.

The addition of a methoxy group at the 6-position introduces both steric and electronic changes to the isoflavone scaffold. A study on flavones as proteasome inhibitors suggested that the presence of a 6-hydroxy and a 7-methoxy group may play an important role in targeting 26S proteasome activity. nih.gov While this finding is on a flavone (B191248) rather than an isoflavone, it underscores the potential significance of substitutions at these positions. The 6-methoxy group in this compound could influence the molecule's orientation within an enzyme's active site, potentially enhancing its inhibitory effect compared to its non-methoxylated counterparts. Comparative analyses of various flavonoids have shown that both the number and position of hydroxyl and methoxy groups are critical for their enzyme inhibitory potential. nih.gov

The table below summarizes the inhibitory activities of several isoflavones against different enzymes, illustrating the influence of their substitution patterns.

| Compound Name | Enzyme | Activity |

| Genistein | Human DNA topoisomerase II | Potent inhibitor |

| Daidzein | Human DNA topoisomerase II | No inhibition |

| Glycitein | Human DNA topoisomerase II | No inhibition |

| 7,3',4'-Trihydroxyisoflavone | Tyrosinase | IC50 = 5.23 ± 0.6 µM |

| 7,8,4'-Trihydroxyisoflavone | Tyrosinase | IC50 = 11.21 ± 0.8 µM |

| 6,7,4'-Trihydroxyisoflavone | Tyrosinase | Competitive inhibitor |

This table is for illustrative purposes and compiles data from various studies to demonstrate structure-activity relationships.

Lipophilicity and Membrane Interactions of Isoflavone Derivatives

The ability of an isoflavone to traverse cellular membranes and reach its intracellular targets is governed by its physicochemical properties, primarily its lipophilicity. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), describes a compound's ability to dissolve in fats, oils, and other non-polar solvents. The substituents on the isoflavone core significantly influence its lipophilicity and, consequently, its interaction with the lipid bilayer of cell membranes.

The presence of multiple hydroxyl groups, as seen in this compound, generally increases the polarity of the molecule, which can lead to a lower logP value compared to less hydroxylated isoflavones. These hydroxyl groups can form hydrogen bonds with the polar headgroups of phospholipids (B1166683) in the cell membrane. nih.gov In contrast, the methoxy group at the 6-position is more lipophilic than a hydroxyl group and can enhance the molecule's interaction with the hydrophobic core of the membrane. This amphiphilic nature, possessing both hydrophilic and lipophilic regions, dictates how the isoflavone orients itself within the membrane.

Studies on common soy isoflavones like genistein and daidzein have shown that their interaction with model membranes can alter the physical properties of the bilayer. acs.org More hydrophobic flavonoids have been shown to have a greater tendency to increase membrane permeability. nih.gov The specific substitution pattern of this compound, with its three hydroxyl groups and one methoxy group, would result in a unique balance of hydrophilic and lipophilic character. This balance would determine its depth of penetration into the lipid bilayer and its potential to disrupt membrane fluidity and integrity. While experimental data for this specific compound is limited, it is plausible that the 6-methoxy group could facilitate deeper insertion into the membrane compared to a 6-hydroxy analog, potentially influencing the activity of membrane-bound proteins.

The interplay between the hydrophilic hydroxyl groups and the more lipophilic methoxy group in this compound is therefore critical in defining its pharmacokinetic profile, including its absorption and distribution across biological membranes.

Advanced Analytical Methodologies for Isoflavonoid Characterization and Quantification

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are indispensable for determining the intricate molecular architecture of isoflavonoids. By probing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms, their spatial arrangement, and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural assignment of organic molecules, including complex isoflavonoids. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments are utilized to piece together the molecular puzzle.

While specific experimental NMR data for 7,8,4'-Trihydroxy-6-methoxyisoflavone is not widely published, the expected chemical shifts can be predicted based on the analysis of structurally similar isoflavonoids. The ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons on the A and B rings, a characteristic singlet for the C2-proton of the isoflavone (B191592) core, and a singlet for the methoxy (B1213986) group protons. The protons of the hydroxyl groups may appear as broad singlets, and their chemical shifts can be influenced by the solvent and concentration.

Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. The analysis of related compounds, such as 5,7,3′-trihydroxy-5′-methoxy isoflavone, reveals characteristic chemical shifts for the carbonyl carbon (C-4), the olefinic carbons of the C-ring, and the various substituted aromatic carbons. researchgate.net The chemical shifts in the ¹³C NMR spectrum are particularly sensitive to the substitution pattern of the isoflavone skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on known data for similar isoflavonoid (B1168493) structures and may not represent exact experimental values.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2 | ~8.0-8.2 (s) | ~152-155 |

| 3 | - | ~122-125 |

| 4 | - | ~174-176 |

| 4a | - | ~115-118 |

| 5 | ~6.3-6.5 (s) | ~98-100 |

| 6 | - | ~158-160 (C-OCH₃) |

| 7 | - | ~155-158 (C-OH) |

| 8 | - | ~130-132 (C-OH) |

| 8a | - | ~105-108 |

| 1' | - | ~121-124 |

| 2' | ~7.2-7.4 (d, J ≈ 8.5 Hz) | ~128-130 |

| 3' | ~6.8-7.0 (d, J ≈ 8.5 Hz) | ~115-117 |

| 4' | - | ~157-159 (C-OH) |

| 5' | ~6.8-7.0 (d, J ≈ 8.5 Hz) | ~115-117 |

| 6' | ~7.2-7.4 (d, J ≈ 8.5 Hz) | ~128-130 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with a chromatographic system (e.g., LC-MS), it also allows for the identification of individual components in a complex mixture. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which aids in determining its elemental formula.

For this compound (C₁₆H₁₂O₆), the predicted monoisotopic mass is approximately 300.0634 Da. In electrospray ionization (ESI) mass spectrometry, this compound would be expected to form protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. For instance, a study on the structurally similar 5,7,3′-trihydroxy-5′-methoxy isoflavone reported a protonated molecular ion [M+H]⁺ at m/z 301, which is consistent with the molecular formula C₁₆H₁₂O₆. researchgate.net

Tandem mass spectrometry (MS/MS) provides further structural information through the analysis of fragmentation patterns. The fragmentation of flavonoids is well-studied and often involves retro-Diels-Alder (RDA) reactions in the C-ring, leading to characteristic product ions that can help to identify the substitution pattern on the A and B rings.

Table 2: Predicted m/z Values for Adducts and Fragments of this compound in ESI-MS Source: Predicted data from PubChem and fragmentation patterns of similar flavonoids. nih.govnih.gov

| Ion/Fragment | Predicted m/z |

|---|---|

| [M-H]⁻ | 299.0561 |

| [M+H]⁺ | 301.0707 |

| [M+Na]⁺ | 323.0526 |

| RDA fragment of A-ring | Varies based on charge and losses |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within a molecule. Isoflavonoids typically exhibit two major absorption bands in the UV-Vis spectrum, referred to as Band I and Band II. Band I, typically appearing between 300 and 380 nm, is associated with the B-ring cinnamoyl system, while Band II, usually between 240 and 280 nm, is related to the A-ring benzoyl system. ijims.com The exact position and intensity of these bands are influenced by the substitution pattern on the isoflavone skeleton. For this compound, the presence of multiple hydroxyl groups and a methoxy group would be expected to cause bathochromic (red) shifts in the absorption maxima compared to the unsubstituted isoflavone core. The use of shift reagents, such as sodium methoxide (B1231860) or aluminum chloride, can provide further information about the location of free hydroxyl groups. ijims.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (O-H) groups, the carbonyl (C=O) group of the γ-pyrone ring, aromatic C=C stretching, and C-O stretching vibrations of the ether and phenol (B47542) groups.

Table 3: Expected UV-Vis and IR Absorption Data for this compound Note: Data are based on typical values for similarly substituted flavonoids. ijims.comresearchgate.net

| Spectroscopic Technique | Characteristic Absorption |

|---|---|

| UV-Vis (in Methanol) | Band I: ~310-330 nm, Band II: ~260-270 nm |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation, isolation, and quantification of isoflavonoids from complex matrices such as plant extracts.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of isoflavonoids. Reversed-phase HPLC, typically using a C18 stationary phase, is the most common mode of separation. A gradient elution with a mobile phase consisting of an aqueous solvent (often containing an acid like formic acid or acetic acid to improve peak shape) and an organic modifier (such as acetonitrile (B52724) or methanol) is generally employed to achieve good separation of the various isoflavonoids present in a sample. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes columns with smaller particle sizes (typically sub-2 µm) and higher operating pressures than conventional HPLC. This results in significantly improved resolution, faster analysis times, and increased sensitivity. waters.com UPLC methods are particularly advantageous for the analysis of complex mixtures of isoflavonoids, where baseline separation of structurally similar compounds is critical.

A UPLC method for the analysis of this compound would likely employ a sub-2 µm C18 column and a rapid gradient elution. jfda-online.com The enhanced separation power of UPLC allows for better resolution of isomers and closely related compounds, leading to more accurate quantification. s4science.at When coupled with mass spectrometry (UPLC-MS), this technique provides a powerful tool for the rapid and confident identification and quantification of isoflavonoids in various samples. researchgate.netnih.gov

Table 4: Representative Chromatographic Conditions for Isoflavonoid Analysis Note: These are general conditions and would require optimization for the specific analysis of this compound.

| Parameter | HPLC | UPLC |

|---|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | C18 (e.g., 2.1 x 100 mm, <2 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol (B129727) | Acetonitrile or Methanol |

| Elution | Gradient | Rapid Gradient |

| Flow Rate | ~1.0 mL/min | ~0.4-0.6 mL/min |

| Detection | UV (e.g., 260 nm) or MS | UV or MS |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool known for its high resolution and sensitivity in separating and identifying compounds. nih.gov However, its application to isoflavonoids, including this compound, is limited by their low volatility and high polarity due to the presence of multiple hydroxyl groups. nih.govnih.gov To overcome this, a crucial derivatization step is required to convert the non-volatile isoflavonoids into thermally stable, volatile derivatives suitable for GC analysis. nih.govnih.gov

The most common derivatization technique for compounds with active hydrogen atoms (present in hydroxyl, carboxyl, and amine groups) is silylation. youtube.comsigmaaldrich.com In this process, the active hydrogens are replaced by a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. youtube.comsigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. youtube.comsigmaaldrich.com The resulting silylated derivatives of this compound would be significantly more volatile and less polar, allowing them to travel through the GC column. youtube.com

In some protocols, a two-step derivatization process involving oximation followed by silylation is employed, especially for complex mixtures. researchgate.net Methoximation is used first to stabilize aldehyde and keto groups, preventing the formation of multiple derivatives from a single compound due to tautomerization. youtube.comresearchgate.net

Once derivatized, the sample is injected into the GC-MS system. The components are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI) and fragmented. The resulting mass spectrum, a unique fingerprint based on the mass-to-charge ratio (m/z) of the fragments, allows for the identification of the original compound. nih.gov

Table 1: Typical GC-MS Derivatization and Analysis Parameters for Isoflavonoids

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Derivatization | ||

| Reagent | Silylation agent to increase volatility. | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). youtube.comsigmaaldrich.com |

| Reaction | Conditions for the derivatization process. | Heating at a specific temperature (e.g., 60-70°C) for a set duration (e.g., 30-90 minutes). youtube.comnih.gov |

| Gas Chromatography | ||

| Column | Type of capillary column used for separation. | HP-5MS (5%-phenyl-methylpolysiloxane) or similar nonpolar to mid-polar column. nih.gov |

| Carrier Gas | Inert gas to move the sample through the column. | Helium at a constant flow rate (e.g., 1.0-1.2 mL/min). nih.govnih.gov |

| Inlet Temperature | Temperature at which the sample is vaporized. | 280°C. nih.govnih.gov |

| Oven Program | Temperature gradient to separate compounds. | Initial hold at 60-80°C, ramped to ~320-350°C. nih.govnih.gov |

| Mass Spectrometry | ||

| Ionization Mode | Method used to ionize the separated compounds. | Electron Ionization (EI). nih.gov |

| Ion Source Temp. | Temperature of the ionization chamber. | ~200-250°C. nih.gov |

| Mass Range | Range of m/z values scanned. | m/z 50–900. nih.gov |

Hyphenated Techniques for Complex Mixture Analysis

The analysis of this compound within complex samples, such as botanical extracts or biological fluids, benefits immensely from hyphenated analytical techniques, which couple a separation method with a detection method.

UPLC-PDA-ESI-MS for Comprehensive Metabolite Profiling

Ultra-Performance Liquid Chromatography (UPLC) coupled with Photodiode Array (PDA) detection and Electrospray Ionization Mass Spectrometry (ESI-MS) is a state-of-the-art platform for metabolite profiling. nih.govwiley.com This technique is particularly well-suited for analyzing isoflavonoids because it does not require derivatization, allowing for the analysis of the compounds in their native form. nih.gov

UPLC: UPLC systems use columns with smaller particle sizes (typically under 2 μm) compared to traditional HPLC, resulting in significantly faster analysis times, higher resolution, and increased sensitivity. nih.govwaters.com For isoflavonoid analysis, reversed-phase (RP) chromatography is most common, using columns like C18 or Cyano (CN) with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape. nih.govwaters.com

PDA: The Photodiode Array detector provides UV-Vis spectra for each separated peak. This is useful for preliminary classification, as flavonoids and isoflavonoids exhibit characteristic absorbance maxima. For instance, isoflavones typically show a major absorption band between 240 and 280 nm. oup.com

ESI-MS/MS: Electrospray ionization is a soft ionization technique ideal for polar, thermally labile molecules like isoflavonoids. nih.gov It generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. nih.gov For this compound (molecular weight 314.28 g/mol ), one would expect to see an ion at m/z 315 in positive mode or m/z 313 in negative mode. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting these parent ions. The fragmentation pattern is characteristic of the compound's structure. For isoflavones, common neutral losses include CO, CO₂, and retro-Diels-Alder (RDA) fragmentation of the C-ring, which provides information about the substitution patterns on the A- and B-rings. nih.govnih.gov

This comprehensive approach allows for the tentative identification of dozens or even hundreds of metabolites in a single run based on their retention time, UV spectrum, accurate mass, and fragmentation pattern. nih.govrsc.orgresearchgate.net

Table 2: Expected UPLC-PDA-ESI-MS Data for this compound

| Parameter | Expected Result | Significance |

|---|---|---|

| UPLC | ||

| Retention Time (tR) | Dependent on specific column and gradient conditions. | A key identifier when compared against an authentic standard. |

| PDA | ||

| λmax | ~260-270 nm | Characteristic UV absorbance for the isoflavone chromophore. oup.com |

| ESI-MS | ||

| [M-H]⁻ | m/z 313 | Provides the accurate molecular weight of the deprotonated molecule. |

| [M+H]⁺ | m/z 315 | Provides the accurate molecular weight of the protonated molecule. |

| ESI-MS/MS ([M-H]⁻) | ||

| Fragment Ions | Loss of methyl group (-15 Da) -> m/z 298. Loss of CO (-28 Da) -> m/z 285. | Fragmentation patterns are unique and used for structural confirmation. The loss of a methyl group is a key indicator of a methoxy substituent. nih.gov |

Application of Thin-Layer Chromatography (TLC) for Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the preliminary screening of phytochemicals, including isoflavonoids. chemcoplus.co.jpfishersci.com It is particularly useful for quickly checking for the presence of a class of compounds in multiple samples simultaneously before committing to more complex and time-consuming analyses like HPLC or GC-MS. chemcoplus.co.jp

In TLC, a sample is spotted onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel (for normal-phase chromatography) or a C18-modified silica (for reversed-phase). aga-analytical.com.pl The plate is then placed in a sealed chamber containing a solvent system (mobile phase). The mobile phase moves up the plate by capillary action, and compounds separate based on their differential partitioning between the stationary and mobile phases. ualberta.ca

For separating isoflavones like this compound on silica gel plates, a mobile phase consisting of a mixture of nonpolar and polar solvents is used. asianpubs.orgresearchgate.net A common combination might include a nonpolar solvent like chloroform (B151607) or dichloromethane, a moderately polar solvent like ethyl acetate (B1210297), and a small amount of a highly polar solvent like methanol or an acid (formic or acetic acid) to improve spot shape. oup.comasianpubs.orgresearchgate.net

After development, the separated spots are visualized. Since most isoflavonoids are colorless, visualization is achieved by viewing the plate under UV light (at 254 nm or 366 nm), where they may appear as dark spots (quenching) or fluorescent spots. nih.gov Alternatively, the plate can be sprayed with a visualizing reagent, such as phosphomolybdic acid or a solution of silver nitrate (B79036), which reacts with the compounds to produce colored spots. nih.govresearchgate.net

The position of a spot is characterized by its Retention Factor (Rf value), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. ictsl.net The Rf value is a characteristic of a compound in a given TLC system and can be used for tentative identification by comparing it to the Rf of a known standard run on the same plate. ictsl.net

Table 3: General TLC System Parameters for Isoflavone Screening

| Parameter | Description | Typical System |

|---|---|---|

| Stationary Phase | The adsorbent layer on the TLC plate. | Silica gel 60 F254 (Normal Phase). asianpubs.orgresearchgate.net |

| Mobile Phase | The solvent system used for development. | Dichloromethane:Methanol:Acetic Acid (e.g., 10:2:0.1, v/v) or Chloroform:Methanol:Acetic Acid (e.g., 9:1:0.15, v/v). asianpubs.orgresearchgate.net |

| Application | Method of applying the sample to the plate. | Manual spotting with capillary tubes or automated application. |

| Development | Process of separating the components. | Ascending development in a saturated chamber. ictsl.net |

| Detection | Method for visualizing the separated spots. | UV light at 254 nm or 366 nm; spraying with a chemical reagent. nih.gov |

| Identification | Parameter used for tentative identification. | Comparison of Rf values with an authentic standard of this compound. ictsl.net |

Future Research Directions and Therapeutic Potential in Pre Clinical Development

Exploration of Novel Biological Activities

Future research on 7,8,4'-Trihydroxy-6-methoxyisoflavone would begin with broad-spectrum screening to identify its primary biological effects. The diverse activities of structurally similar isoflavonoids suggest several promising avenues for investigation. For instance, many isoflavones exhibit anti-inflammatory, antioxidant, and anti-cancer properties.

Initial studies would involve a battery of in vitro assays to test the compound's efficacy against various cellular targets. Key areas of exploration would include:

Anticancer Activity: Screening against a panel of human cancer cell lines (e.g., breast, prostate, lung, colon) to determine cytotoxicity and anti-proliferative effects.

Anti-inflammatory Effects: Investigating its ability to inhibit key inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell models like lipopolysaccharide (LPS)-stimulated macrophages.

Antioxidant Capacity: Assessing its ability to scavenge free radicals using standard assays (e.g., DPPH, ABTS) and its potential to protect cells from oxidative stress.

Neuroprotective Potential: Evaluating its effects in models of neurodegeneration, for instance, by protecting neuronal cells from excitotoxicity or oxidative damage. Research on the related compound 7,8-dihydroxyflavone has shown that the 7,8-dihydroxy arrangement can be crucial for neuroprotective effects, making this a logical area of inquiry. nih.gov

Design and Synthesis of Enhanced Isoflavonoid (B1168493) Analogues

Once a primary biological activity is identified for this compound, the next step would involve the design and synthesis of structural analogues to optimize its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are essential in this phase. For flavonoids, the number and position of hydroxyl and methoxy (B1213986) groups are critical determinants of their biological effects.

Future synthetic chemistry efforts would focus on:

Systematic Modification: Altering the substitution pattern on the isoflavone (B191592) scaffold. This could involve synthesizing derivatives with methylation, glycosylation, or halogenation at different positions to probe their impact on activity. For example, studies on other flavones have shown that modifying hydroxyl and methoxy groups can drastically alter their effects on targets like the 26S proteasome. nih.gov

Improving Bioavailability: Creating prodrugs or modifying the core structure to enhance oral absorption and metabolic stability, which are common challenges for natural polyphenols.

Targeted Synthesis: Based on computational modeling data (see Section 10.3), designing analogues with a higher predicted binding affinity for specific biological targets. The synthesis of related isoflavones, such as 7,4'-dihydroxy-6-methoxyisoflavone (glycitein), often involves the cyclization of a deoxybenzoin (B349326) precursor, a method that could be adapted for this compound. nih.gov

Integration of Computational Chemistry and Network Pharmacology Approaches

Computational methods are invaluable for accelerating drug discovery by predicting the behavior of compounds and elucidating their mechanisms of action. These in silico approaches can guide laboratory experiments, saving time and resources.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a specific protein target. For this compound, this approach would be used to screen its potential interactions with a wide range of known drug targets.

The process would involve:

Building a 3D model of the isoflavone.

Docking this model into the binding sites of key proteins implicated in diseases like cancer and inflammation (e.g., protein kinases, transcription factors, enzymes).

Calculating a "docking score," which estimates the binding affinity. High-scoring interactions suggest that the protein may be a biological target of the compound.

This method has been successfully applied to other flavonoids to identify potential targets like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. preprints.org For example, a hypothetical docking study could assess the binding of this compound against key inflammatory targets.

Hypothetical Molecular Docking Results

| Target Protein | Protein Function | Predicted Binding Energy (kcal/mol) | Potential Implication |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Inflammation, Pain | -8.5 | Anti-inflammatory |

| Tumor Necrosis Factor-α (TNF-α) | Inflammation, Apoptosis | -7.9 | Anti-inflammatory, Anticancer |

| PI3K/Akt | Cell signaling, Survival | -9.1 | Anticancer |

This table is illustrative and contains hypothetical data to demonstrate the potential application of molecular docking. Actual results would require experimental validation.

Given that compounds like isoflavones often interact with multiple targets, network pharmacology provides a systems-level view of their effects. spandidos-publications.com This approach integrates data on drug-target interactions, protein-protein interactions, and disease pathways to build a comprehensive network map.

For this compound, a network pharmacology study would:

Identify potential targets using databases and the molecular docking results.

Construct a network linking the compound to its potential protein targets.

Expand this network to include other proteins that interact with the primary targets, revealing the broader biological pathways affected.

Use enrichment analysis to identify which signaling pathways (e.g., MAPK, NF-κB, PI3K/Akt) are most likely to be modulated by the compound. nih.govfrontiersin.org

This analysis could reveal complex mechanisms of action and suggest novel therapeutic applications or potential combination therapies.

Advanced Pre-clinical Models for Efficacy and Mechanistic Studies

Following promising in vitro and in silico results, evaluation in advanced pre-clinical models would be necessary to assess the therapeutic efficacy and safety of this compound. These models provide a more physiologically relevant context than cell culture.

Future pre-clinical studies would include:

Animal Models of Disease: If the isoflavone shows potent anti-inflammatory activity, it would be tested in rodent models of diseases like inflammatory bowel disease or arthritis. If anticancer activity is prominent, patient-derived xenograft (PDX) models, where tumor tissue from a human patient is implanted into an immunodeficient mouse, would offer a highly relevant system to test efficacy.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: These studies in animals would determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This is crucial for understanding its bioavailability and establishing a dosing regimen for further studies. The metabolism of similar isoflavones, like glycitein (B1671905), is known to be influenced by gut microflora, a factor that would need to be investigated. nih.gov

Mechanism of Action Validation: In vivo studies would be used to confirm the molecular mechanisms predicted by computational and in vitro work. This involves collecting tissue samples from treated animals and analyzing the expression and activity of target proteins and pathways.

Through this structured pipeline of discovery and development, the therapeutic potential of this compound could be systematically uncovered and potentially translated into a novel therapeutic agent.

Q & A

Q. What are the primary neuroprotective mechanisms of 7,8,4'-Trihydroxy-6-Methoxyisoflavone in Parkinson’s disease models?

Answer: The compound demonstrates neuroprotection by modulating oxidative stress and apoptosis pathways. In SH-SY5Y cells exposed to 6-OHDA, it reduces lipid peroxidation (via MDA suppression) and enhances antioxidant enzymes (SOD, CAT, GSH). Apoptosis is inhibited by downregulating caspase-3/9 and PARP cleavage while balancing Bax/Bcl-2 ratios. Signaling pathways like MAPK and PI3K/Akt/GSK-3β are critical targets . Methodology:

- Use SH-SY5Y cells treated with 6-OHDA to induce neurotoxicity.

- Measure oxidative stress markers (LDH, MDA, SOD) via spectrophotometry.

- Assess apoptosis via western blot (caspases, PARP, Bax/Bcl-2) and flow cytometry.

Q. How does this compound influence inflammatory signaling in microglial cells?

Answer: The compound suppresses NF-κB activation and COX-2 activity, reducing pro-inflammatory cytokines (TNF-α, IL-6) and nitric oxide (NO) in LPS-stimulated BV2 microglia. It activates the Nrf2 pathway, upregulating HO-1 and GCLM to counteract oxidative stress . Methodology:

- Treat BV2 cells with LPS and measure NO via Griess reagent.

- Quantify cytokine levels using ELISA.

- Analyze Nrf2 nuclear translocation via immunofluorescence and HO-1 expression via qPCR.

Q. What metabolic pathways produce this compound from precursor molecules?

Answer: It is a hydroxylated metabolite of daidzein, generated via cytochrome P450 (CYP) isoforms in human liver microsomes. Kinetic studies identify specific CYP enzymes responsible for regioselective hydroxylation . Methodology:

- Incubate daidzein with human liver microsomes and NADPH.

- Use LC-MS to identify metabolites and determine enzyme kinetics (Km, Vmax).

Advanced Research Questions

Q. How can researchers resolve contradictions in antioxidant vs. pro-oxidant effects of this compound across cancer models?

Answer: Context-dependent effects arise from cellular redox status and hypoxia. Under normoxia, the compound acts as an antioxidant (reducing ROS in neuroprotection), while in hypoxic HCC models, it may inhibit ROS-dependent survival pathways. Compare isomer-specific activities (e.g., 7,8,4'-THIF vs. 7,3',4'-THIF) using ROS probes (DCFH-DA) and hypoxia chambers . Methodology:

- Culture HepG2 cells under normoxia (21% O₂) vs. hypoxia (1% O₂).

- Measure intracellular ROS with flow cytometry.

- Validate via siRNA knockdown of HIF-1α or Nrf2.

Q. What experimental designs optimize the synthesis of water-soluble derivatives for enhanced bioavailability?

Answer: Mannich base derivatization at the 8-position improves solubility. For example, 8-(N-hydroxyethyl)-methyleneamino derivatives increase solubility 5–20-fold. Use amine reagents (ethanolamine, dimethylamine) in formaldehyde-mediated reactions, followed by purification via column chromatography. Validate solubility via HPLC and anti-tumor efficacy via IC50 assays in HCT116, A549, and HepG2 cells .

Q. Table 1: Anti-tumor activity of derivatives vs. parent compound

| Derivative | HCT116 IC50 (μM) | A549 IC50 (μM) | HepG2 IC50 (μM) |

|---|---|---|---|

| Tectorigenin (Parent) | 45.23 | 53.24 | 48.98 |

| Compound 1 | 34.82 | 37.05 | 23.74 |

| Compound 3 | 16.21 | 26.88 | 18.96 |

Q. How can computational tools like UCSF Chimera elucidate structure-activity relationships (SAR) for tyrosine kinase inhibition?

Answer: Use UCSF Chimera to model ligand-receptor interactions. Dock this compound into tyrosinase active sites and compare binding energies with analogs (e.g., 5,7,8,4'-tetrahydroxyisoflavone). Validate predictions via enzyme inhibition assays (IC50) and kinetic analysis (Lineweaver-Burk plots) . Methodology:

- Generate 3D structures from SMILES strings.

- Perform molecular docking with AutoDock Vina.

- Measure tyrosinase activity using L-DOPA as substrate.

Q. What in vivo models validate the efficacy of this compound in dermatitis or neurodegeneration?

Answer: In NC/Nga mice with DNCB-induced atopic dermatitis, oral administration reduces epidermal thickening and IgE levels. For Parkinson’s models, use 6-OHDA-lesioned rats and assess motor coordination (rotarod) and dopaminergic markers (TH expression via immunohistochemistry) . Methodology:

- Induce dermatitis with DNCB and score symptoms (erythema, edema).

- Quantify serum IgE via ELISA.

- For neurodegeneration, perform stereotaxic 6-OHDA injections and monitor rotational behavior.

Q. How do conflicting results on CYP-mediated metabolism impact dosing strategies?

Answer: Variability in CYP isoform expression (e.g., CYP1A2 vs. CYP2C9) across populations alters metabolite profiles. Conduct interspecies comparisons (rat vs. human microsomes) and use CYP inhibitors (ketoconazole) to identify dominant pathways. Adjust dosing based on pharmacogenomic data . Methodology:

- Pre-incubate microsomes with selective CYP inhibitors.

- Compare metabolite formation rates via LC-MS/MS.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.